3-Bromo-N,N-diethyl-2-fluorobenzamide

Cross-Coupling Palladium Catalysis Regioselectivity

Choosing this specific compound ensures you leverage its unique 1,2,3-substitution pattern: the ortho-fluorine modulates electronic properties and bioavailability, while the meta-bromine serves as a critical handle for cross-coupling diversification. The N,N-diethylamide group precisely tunes lipophilicity and solubility for CNS and PROTAC applications. Not a generic benzamide – this defined regioisomer delivers reproducible synthetic outcomes that simple mixtures of other building blocks cannot replicate.

Molecular Formula C11H13BrFNO
Molecular Weight 274.13 g/mol
Cat. No. B8234667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-N,N-diethyl-2-fluorobenzamide
Molecular FormulaC11H13BrFNO
Molecular Weight274.13 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=C(C(=CC=C1)Br)F
InChIInChI=1S/C11H13BrFNO/c1-3-14(4-2)11(15)8-6-5-7-9(12)10(8)13/h5-7H,3-4H2,1-2H3
InChIKeyRDAWNLUJMDUSFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-N,N-diethyl-2-fluorobenzamide: A Strategic Building Block in Medicinal Chemistry


3-Bromo-N,N-diethyl-2-fluorobenzamide (CAS not yet assigned; MF: C11H13BrFNO; MW: 274.13) is a halogenated tertiary benzamide derivative with a defined 1,2,3-substitution pattern (bromine at C3, fluorine at C2, and N,N-diethylamide at C1) . This structural arrangement distinguishes it from other regioisomers and analogs within the broader class of fluorobenzamide intermediates. Its primary value proposition lies in its role as a versatile synthetic precursor in drug discovery, particularly for constructing complex molecular architectures through orthogonal functional group reactivity . The compound is specifically intended for research and development applications and is not for diagnostic, therapeutic, or human use .

Why 3-Bromo-N,N-diethyl-2-fluorobenzamide Cannot Be Replaced by Simple Analogs


Direct substitution of 3-Bromo-N,N-diethyl-2-fluorobenzamide with other regioisomers or non-halogenated benzamides is not scientifically equivalent and can lead to significant differences in synthetic outcomes and target molecule properties. The specific ortho-fluorine substitution pattern is known to influence electronic properties and bioavailability, while the meta-bromine serves as a critical handle for cross-coupling diversification . Furthermore, the diethylamide group, compared to other amide substitutions, modulates lipophilicity and solubility, impacting the physicochemical properties of downstream products. The synergistic combination of these three specific substituents at defined positions creates a unique reactivity profile that cannot be replicated by simple mixtures of other benzamide building blocks .

Quantitative Differentiation of 3-Bromo-N,N-diethyl-2-fluorobenzamide: A Comparative Evidence Guide


Regiochemical Impact of Bromine Position (3- vs. 4-Bromo) on Cross-Coupling Reactivity

The compound is specifically noted as an excellent substrate for palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Buchwald-Hartwig) . While no direct kinetic data is available for this exact compound, the position of the bromine atom at the C3 position creates a distinct reactivity profile compared to its C4-substituted regioisomer, 4-Bromo-N,N-diethyl-2-fluorobenzamide. The ortho-fluorine in the target compound exerts a strong inductive electron-withdrawing effect that specifically activates the meta (C3) position for oxidative addition in palladium catalysis. This contrasts with the 4-bromo isomer, where the bromine is positioned para to the amide and is less influenced by the adjacent fluorine, leading to different coupling rates and regioselective outcomes in further functionalization [1].

Cross-Coupling Palladium Catalysis Regioselectivity

Influence of Substitution Pattern on Predicted Lipophilicity (LogP) Relative to Non-Fluorinated Analogs

Lipophilicity is a critical parameter influencing membrane permeability and oral bioavailability. While experimental LogP data for the target compound is absent, comparison can be made based on class-level inference and structural analogs. The target compound, 3-Bromo-N,N-diethyl-2-fluorobenzamide, contains both a lipophilic diethylamide group and a fluorine atom. The analogous 4-Bromo-N,N-diethyl-2-fluorobenzamide has a predicted XLogP3 of 2.9 [1]. In contrast, a simpler non-fluorinated, non-brominated analog, N,N-diethylbenzamide, is expected to have a significantly lower LogP (estimated ~1.5-2.0). The introduction of the bromine and the electron-withdrawing fluorine atom increases the LogP by approximately 1-1.5 units, indicating a substantial increase in lipophilicity [2].

Lipophilicity Drug-likeness ADME

Enhanced Topological Polar Surface Area (TPSA) for Improved Bioavailability

The diethylamide group in the target compound contributes to a specific Topological Polar Surface Area (TPSA). For the structurally analogous 4-bromo isomer, the TPSA is calculated to be 20.3 Ų [1]. This value is notably lower than the TPSA of a primary benzamide analog, 3-bromo-2-fluorobenzamide (estimated ~60-70 Ų), which contains a primary amide (-CONH2). The reduced TPSA in the target compound is a direct consequence of the tertiary amide, which lacks hydrogen bond donors and has fewer polar atoms.

Drug-likeness Bioavailability ADME

Strategic Applications of 3-Bromo-N,N-diethyl-2-fluorobenzamide in Drug Discovery


Synthesis of Kinase Inhibitor Libraries via Suzuki-Miyaura Coupling

Based on its classification as an 'excellent substrate' for Suzuki coupling , this compound is ideal for generating focused libraries of biaryl-containing kinase inhibitors. The C3-bromine allows for diversification at a position that can probe the solvent-exposed region or a specific hydrophobic pocket of a kinase ATP-binding site, while the adjacent fluorine can modulate metabolic stability or binding affinity .

Scaffold for CNS-Penetrant GPCR Ligand Optimization

Given its predicted low TPSA (~20.3 Ų) and favorable lipophilicity profile (estimated XLogP3 ~2.9) [1], this compound is a rational starting point for optimizing central nervous system (CNS) drug candidates, particularly for G-protein-coupled receptors (GPCRs). The diethylamide moiety is a known feature in many CNS-active drugs, and the ability to further functionalize the core via the bromine handle allows for precise tuning of receptor affinity and selectivity .

Construction of PROTAC Linkers and Warheads

In the field of targeted protein degradation, this compound serves as a versatile intermediate. The bromine at the C3 position can be used to attach a linker for a PROTAC (Proteolysis Targeting Chimera) molecule, while the diethylamide and fluorine substituents can be leveraged to optimize the physicochemical properties of the final degrader, such as solubility and permeability. Its defined structure ensures a consistent and well-characterized starting point for complex PROTAC synthesis .

Quote Request

Request a Quote for 3-Bromo-N,N-diethyl-2-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.